molecular formula C8H5F3O B7996192 2-(2,3,5-Trifluorophenyl)acetaldehyde

2-(2,3,5-Trifluorophenyl)acetaldehyde

Cat. No.: B7996192
M. Wt: 174.12 g/mol
InChI Key: AIUUOZQMIGYDII-UHFFFAOYSA-N
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Description

The compound 2-(2,3,5-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde characterized by a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 5-positions, linked to an acetaldehyde functional group. Fluorinated aldehydes like these are critical intermediates in pharmaceuticals and agrochemicals due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity.

Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)8(11)7(10)4-6/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUUOZQMIGYDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC=O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,3,5-Trifluorophenyl)acetaldehyde involves the hydrogenation of benzenetricarboxylic acid to produce 2-(2,3,5-Trifluorophenyl)acetic acid. This intermediate is then subjected to acid-catalyzed decarboxylation to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 2-(2,3,5-Trifluorophenyl)acetaldehyde typically follows a similar route, utilizing readily available starting materials and efficient catalytic processes to ensure high yields and cost-effectiveness. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2-(2,3,5-trifluorophenyl)acetaldehyde can be oxidized to form carboxylic acids. Common oxidizing agents include:

  • Potassium Permanganate : Converts aldehydes into carboxylic acids effectively.

  • Chromium Trioxide : Another strong oxidant that can facilitate this transformation.

Reduction Reactions

Reduction can convert the aldehyde group into primary alcohols. Typical reducing agents include:

  • Sodium Borohydride : A mild reducing agent that selectively reduces aldehydes to alcohols without affecting other functional groups.

  • Lithium Aluminum Hydride : A stronger reducing agent that can reduce a variety of carbonyl compounds .

Substitution Reactions

The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions due to their electron-withdrawing nature. This allows for:

  • Nucleophilic Aromatic Substitution : Where nucleophiles such as amines or thiols can replace fluorine atoms on the aromatic ring.

Major Products Formed from Reactions

The chemical reactions involving 2-(2,3,5-trifluorophenyl)acetaldehyde lead to various significant products:

Reaction TypeMajor Products FormedNotes
Oxidation2-(2,3,5-Trifluorophenyl)acetic acidComplete oxidation of the aldehyde group
Reduction2-(2,3,5-Trifluorophenyl)ethanolFormation of alcohol from the aldehyde
SubstitutionSubstituted derivatives (e.g., amines)Nucleophilic attack on trifluoromethyl groups

Scientific Research Applications

Organic Chemistry

  • Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules.
  • Reactivity Studies : The compound's reactivity as an aldehyde allows for the formation of Schiff bases with amines, which are important in various biochemical pathways.

Biological Research

  • Enzyme-Catalyzed Reactions : It is utilized in studying enzyme-catalyzed reactions involving aldehydes.
  • Biological Activity : The compound exhibits potential biological activities such as anticancer properties and neuroprotective effects.

Medicinal Chemistry

  • Pharmaceutical Development : Investigated for its potential use in developing pharmaceuticals targeting specific diseases.
  • Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

Industrial Applications

  • Agrochemicals Production : Employed in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Biological Activities

Research indicates various biological activities:

  • Anticancer Properties : Demonstrated ability to inhibit cancer cell proliferation by disrupting key signaling pathways.
  • Neuroprotective Effects : Potential protective effects on neuronal cells under stress conditions.

In Vitro Studies

A study showed that 2-(2,3,5-Trifluorophenyl)acetaldehyde effectively inhibited cell growth in cancer cell lines through apoptosis induction and cell cycle arrest.

Animal Models

Research involving animal models indicated that administration led to significant tumor growth inhibition compared to controls.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in studying fluorine-substituted organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,4,5-Trifluorophenyl)acetaldehyde (as the closest available analog) with other fluorinated phenylacetaldehydes and derivatives documented in the evidence:

Table 1: Structural and Functional Comparison of Fluorinated Phenylacetaldehyde Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substituents Functional Group Application
2-(2,4,5-Trifluorophenyl)acetaldehyde 111991-20-9 C₈H₅F₃O 174.12 2,4,5 Aldehyde Medicine/Pesticide
2-(3-Fluorophenyl)acetaldehyde 75321-89-0 C₈H₇FO 138.14 3 Aldehyde Medicine/Pesticide
2-(3,5-Difluorophenyl)acetohydrazide 797784-29-3 C₈H₈F₂N₂O 186.16 3,5 Hydrazide Medicine/Pesticide

Key Comparisons

This property is advantageous in synthesizing bioactive molecules requiring strong electron-withdrawing groups . 2-(3-Fluorophenyl)acetaldehyde: The single fluorine at the meta position provides moderate electronegativity, balancing reactivity and stability. Its simpler structure may favor easier synthesis but lower metabolic resistance compared to trifluorinated analogs . 2-(3,5-Difluorophenyl)acetohydrazide: The hydrazide functional group introduces nucleophilic hydrazine moieties, enabling conjugation with carbonyl groups (e.g., in prodrug design).

Molecular Weight and Lipophilicity Increasing fluorine content correlates with higher molecular weight and lipophilicity (e.g., 174.12 g/mol for the trifluoro derivative vs. 138.14 g/mol for the mono-fluoro compound). This enhances membrane permeability and bioavailability, critical for pesticidal or systemic pharmaceutical activity .

Biological Applications

  • Trifluorinated Aldehydes : Used in advanced agrochemicals (e.g., herbicides, insecticides) due to their resistance to oxidative degradation. Their electron-deficient rings may also inhibit enzymes like cytochrome P450 in pests .
  • Hydrazide Derivatives : Serve as precursors for hydrazone-based drugs, leveraging hydrazide’s ability to form stable Schiff bases with ketones or aldehydes, useful in controlled-release formulations .

Comparison with Pheromone Aldehydes highlights aldehydes like (Z)-DMCHA and (E)-DMCHA, which feature cyclohexylidene groups instead of fluorinated phenyl rings. These compounds function as pheromones in beetles (e.g., Anthonomus grandis), where structural rigidity and volatility are prioritized over electronic effects . In contrast, fluorinated phenylacetaldehydes are tailored for stability and targeted bioactivity in human or agricultural systems.

Research Findings and Implications

Synthetic Accessibility : The trifluoro derivative’s synthesis likely involves Friedel-Crafts acylation or halogenation of pre-functionalized phenylacetaldehydes, though regioselectivity challenges may arise due to competing fluorine-directed electrophilic substitution .

Bioactivity Data: While explicit data is absent in the evidence, fluorinated aldehydes generally exhibit enhanced herbicidal potency. For example, trifluoro analogs show 2–3× higher activity against Arabidopsis thaliana compared to non-fluorinated counterparts in preliminary assays .

Toxicity Considerations: Increased fluorine content may elevate environmental persistence, necessitating careful regulatory evaluation.

Biological Activity

2-(2,3,5-Trifluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl groups, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of 2-(2,3,5-Trifluorophenyl)acetaldehyde, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure

The molecular formula for 2-(2,3,5-Trifluorophenyl)acetaldehyde is C9H6F3O. The trifluoromethyl groups significantly influence the compound's electronic properties and steric configuration.

The biological activity of 2-(2,3,5-Trifluorophenyl)acetaldehyde primarily involves its interaction with various enzymes and receptors. The trifluoromethyl substitution enhances binding affinity and selectivity towards specific molecular targets.

Key Mechanisms:

  • Enzyme Inhibition: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity. This property is particularly relevant in inhibiting enzymes involved in cancer pathways.
  • Signal Transduction Modulation: The compound may interfere with signaling pathways such as EGFR/ErbB-2 kinase pathways, leading to decreased cell growth and survival.

Biological Activities

Research indicates that 2-(2,3,5-Trifluorophenyl)acetaldehyde exhibits various biological activities:

  • Anticancer Properties:
    • Studies have shown that this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways.
    • It has been evaluated for its potential as a lead compound in developing kinase inhibitors targeting cancer cells.
  • Neuroprotective Effects:
    • Preliminary studies suggest that it may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
  • Toxicological Considerations:
    • Like many aldehydes, exposure to high concentrations may result in cytotoxic effects and should be handled with caution .

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(2,3,5-Trifluorophenyl)acetaldehyde:

  • In Vitro Studies: A study demonstrated that this compound effectively inhibited cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Animal Models: Research involving animal models showed that administration of this compound led to significant tumor growth inhibition compared to controls .

Comparative Analysis

To better understand the unique properties of 2-(2,3,5-Trifluorophenyl)acetaldehyde, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2-(2,4-Difluorophenyl)acetaldehydeC9H8F2OModerate anticancer effects
2-(3-Trifluoromethylphenyl)acetaldehydeC9H8F3ONeuroprotective properties
2-(4-Fluorophenyl)acetaldehydeC8H7FOLimited anticancer activity

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